3-(1,3-benzodioxol-5-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one
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Overview
Description
3-(1,3-benzodioxol-5-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
The synthesis of 3-(1,3-benzodioxol-5-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved by reacting catechol with disubstituted halomethanes under specific conditions.
Introduction of the chromen-4-one core: This step involves the cyclization of appropriate intermediates to form the chromen-4-one structure.
Functional group modifications: The methoxy and propyl groups are introduced through various substitution reactions, often using reagents like methanol and propyl halides under controlled conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
3-(1,3-benzodioxol-5-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The benzodioxole moiety is known to interact with various biological targets, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
When compared to other similar compounds, 3-(1,3-benzodioxol-5-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1,3-benzodioxole derivatives: These compounds share the benzodioxole moiety but differ in other substituents and overall structure.
Chromen-4-one derivatives: These compounds have the chromen-4-one core but may lack the benzodioxole moiety or have different substituents.
The uniqueness of this compound lies in its specific combination of these moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7-methoxy-2-methyl-6-propylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-5-13-8-15-18(10-17(13)23-3)26-12(2)20(21(15)22)14-6-7-16-19(9-14)25-11-24-16/h6-10H,4-5,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHILQUJDCCMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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